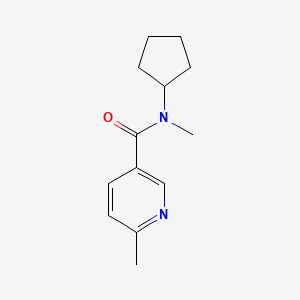
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide, also known as CDP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a potent and selective inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide prevents the repair of damaged DNA and induces cell death in cancer cells. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide in lab experiments is its potent and selective inhibition of PARP, which allows for the study of PARP-mediated DNA repair processes. However, one limitation of using N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential use of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide and its potential use in the treatment of various diseases.
In conclusion, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a potent and selective inhibitor of PARP that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has shown promise as a potential treatment for various diseases. Further research is needed to fully understand the potential of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide and its future applications in medicine.
Synthesis Methods
The synthesis of N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide is a multi-step process that involves several chemical reactions. The first step is the preparation of 3-cyanopyridine, which is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-3-pyridinecarboxamide. The final step involves the reaction of N-cyclopentyl-3-pyridinecarboxamide with dimethyl sulfate to produce N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide.
Scientific Research Applications
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroprotection, and inflammation. It has been shown to have potent anti-tumor effects and is currently being investigated as a potential treatment for various types of cancer. In addition, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-cyclopentyl-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-7-8-11(9-14-10)13(16)15(2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMHHKMGJZHKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

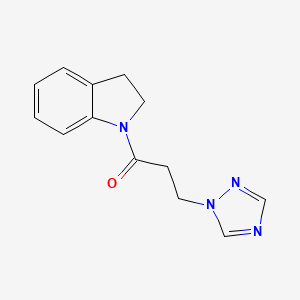
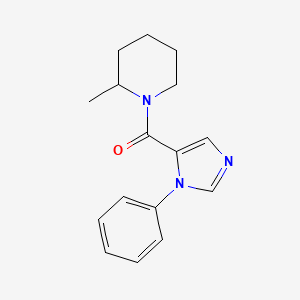

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3,3-dimethylbutan-1-one](/img/structure/B7507104.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7507112.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B7507120.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7507127.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-methylphenoxy)ethanone](/img/structure/B7507130.png)
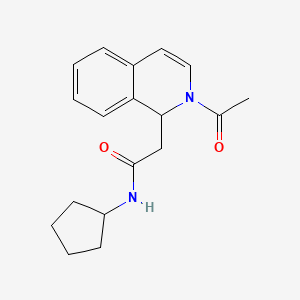
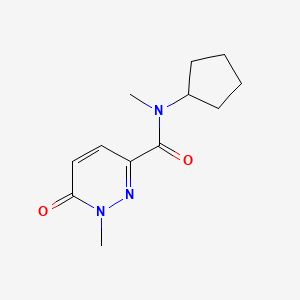
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride](/img/structure/B7507141.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)
